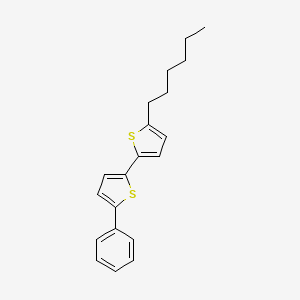

5-Hexyl-5'-phenyl-2,2'-bithiophene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

916664-69-2 |

|---|---|

Fórmula molecular |

C20H22S2 |

Peso molecular |

326.5 g/mol |

Nombre IUPAC |

2-hexyl-5-(5-phenylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C20H22S2/c1-2-3-4-8-11-17-12-13-19(21-17)20-15-14-18(22-20)16-9-6-5-7-10-16/h5-7,9-10,12-15H,2-4,8,11H2,1H3 |

Clave InChI |

WXLNJZUUWIULFS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CC=C3 |

Origen del producto |

United States |

Advanced Spectroscopic Characterization of 5 Hexyl 5 Phenyl 2,2 Bithiophene and Its Derivatives

Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR, Photoluminescence, Electroluminescence)

The electronic properties of 5-hexyl-5'-phenyl-2,2'-bithiophene and its derivatives are primarily investigated using UV-Vis-NIR absorption and photoluminescence (PL) spectroscopy. These techniques probe the electronic transitions between the ground and excited states of the molecules.

The UV-Vis absorption spectrum of 5-hexyl-2,2'-bithiophene (B61625), a closely related compound, shows a maximum absorption peak that is influenced by the extension of the π-conjugation. rsc.org For instance, bis(2,2′-bithiophene-5-yl)benzenes exhibit absorption spectra that vary with the substitution pattern (ortho, meta, or para), which affects the degree of π-conjugation. rsc.org The phenyl group in this compound is expected to further enhance light absorption. ontosight.ai

Photoluminescence spectroscopy reveals the emission properties of these compounds. Upon excitation, these molecules relax to the ground state by emitting photons. The fluorescence spectra of bis(2,2′-bithiophene-5-yl)benzenes are also dependent on the substitution mode. rsc.org Derivatives of 5-hexyl-2,2'-bithiophene are known to exhibit aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE), where the emission intensity is significantly increased in the aggregated or solid state. rsc.org

Electroluminescence, the emission of light in response to an electric current, is a key characteristic for applications in organic light-emitting diodes (OLEDs). Copolymers based on 2,2'-bithiophene (B32781) have demonstrated electroluminescent properties, with the color of the emitted light tunable by modifying the chemical structure. nih.gov For example, a copolymer of 1,3,5-tris(N-carbazolyl)benzene and 2,2'-bithiophene can emit different colors from light orange to blue depending on the applied voltage. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within this compound and its derivatives.

Infrared spectroscopy is particularly useful for identifying functional groups and confirming the structure of synthesized polymers. In the context of polythiophenes, IR spectroscopy has been used to characterize the polymer films obtained through electropolymerization. acs.org For instance, in microporous polymer networks based on thiophene (B33073), the presence of specific bands in the FTIR spectra can indicate the formation of bithiophene linkers. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR are routinely used.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For 5-(3-buten-1-ynyl)-2,2'-bithiophene, a related compound, the ¹H NMR spectrum has been documented. chemicalbook.com In the case of 2,2'-bithiophene, analysis of ¹H NMR and ¹³C satellite spectra in liquid crystal phases has provided a large dataset of spectral parameters, including 33 dipolar couplings, which are directly related to interatomic distances and the dihedral angle between the two thiophene rings. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For 5,5'-dibromo-2,2'-bithiophene, ¹³C NMR spectral data is available. nih.govnih.gov These NMR techniques are crucial for confirming the successful synthesis and purity of the target compounds and their precursors. nih.govrsc.org

Cyclic Voltammetry and Electrochemistry for Redox Properties and Electropolymerization

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties (oxidation and reduction potentials) of this compound and its derivatives. This information is vital for understanding their potential in electronic devices and for electropolymerization.

The electrochemical polymerization of thiophene and its derivatives is a well-established method for producing conductive polymer films. winona.edu The polymerization of 2,2'-bithiophene occurs at a potential of around 1.0 V. winona.edu CV studies on thiophene-substituted 2,3-diphenylbuta-1,3-dienes have shown that these materials undergo electropolymerization, potentially leading to low band gap polymers. rsc.org

The redox behavior of copolymers based on 2,2'-bithiophene has been extensively studied. For instance, copolymers of 1,3,5-tris(N-carbazolyl)benzene and 2,2'-bithiophene exhibit multiple redox states, which are responsible for their electrochromic properties. nih.gov The oxidation potentials and the resulting changes in the polymer's electronic structure can be precisely controlled by the applied voltage. nih.gov Systematic studies have been conducted to optimize the electropolymerization process by varying parameters such as the solvent and supporting electrolyte. researchgate.net

Time-Resolved Spectroscopic Techniques for Photophysical Process Analysis

Time-resolved spectroscopic techniques are employed to study the dynamics of excited states and other transient species in this compound and its derivatives. These techniques provide insights into the fundamental photophysical processes that govern their performance in optoelectronic applications.

Transient absorption spectroscopy is a key technique in this area. For example, in the study of bis(2,2′-bithiophene-5-yl)benzenes, laser excitation gives rise to transient absorption spectra that are influenced by the substitution pattern. rsc.org Similarly, for 5-substituted 2-thiopyrimidines, laser excitation at 308 nm produces a broad transient absorption band assigned to triplet-triplet absorption. nih.gov The lifetimes of these triplet states can also be determined, which is crucial for understanding the photostability and efficiency of the materials. nih.gov The unique photophysical behavior of some derivatives is interpreted in terms of their molecular orbital patterns, such as the overlap of π-orbitals on adjacent sulfur atoms. rsc.org

Computational and Theoretical Investigations of 5 Hexyl 5 Phenyl 2,2 Bithiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of organic semiconductor materials.

HOMO-LUMO Energy Levels and Band Gap Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The HOMO level is related to the ionization potential and represents the ability to donate an electron, while the LUMO level is related to the electron affinity and signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electrical conductivity and optical properties of the material. researchgate.netsemanticscholar.org

For thiophene-based oligomers, the HOMO-LUMO gap generally decreases with an increasing number of thiophene (B33073) rings, leading to a red shift in the absorption spectra. The introduction of substituent groups, such as alkyl and phenyl groups, can further tune these energy levels. In the case of 5-Hexyl-5'-phenyl-2,2'-bithiophene, the hexyl group acts as an electron-donating group, which tends to raise the HOMO level, while the phenyl group can have a more complex influence depending on its conjugation with the bithiophene backbone.

Theoretical calculations for similar 2,2'-bithiophene (B32781) derivatives provide insights into the expected values for this compound. researchgate.net For instance, DFT calculations on substituted bithiophenes have shown that the HOMO-LUMO gap can be effectively modulated by the nature of the substituents. researchgate.net A smaller HOMO-LUMO energy gap is generally indicative of higher chemical reactivity and lower kinetic stability. growingscience.com

Table 1: Predicted HOMO-LUMO Energy Levels and Gap for a Model Bithiophene System

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.55 |

| LUMO | -2.49 |

| Energy Gap (ΔE) | 3.06 |

Note: These are representative values for a model system and the actual values for this compound would require specific calculations.

Conformational Analysis and Torsional Potentials of 2,2'-Bithiophene Units

The planarity of the conjugated backbone is a key factor affecting the electronic properties of bithiophene-based materials. The rotation around the inter-ring C-C bond in 2,2'-bithiophene gives rise to different conformations, with the most stable ones being the syn and anti conformations. The torsional potential describes the energy landscape associated with this rotation.

DFT calculations are employed to determine the preferred conformation and the energy barriers for interconversion. For unsubstituted 2,2'-bithiophene, the anti-gauche conformation is generally found to be the most stable, with a small energy barrier to the syn-gauche conformation. The planarity of the molecule is crucial for effective π-orbital overlap, which in turn facilitates charge transport. The presence of bulky substituents like the hexyl and phenyl groups in this compound can introduce steric hindrance, potentially leading to a more twisted conformation and affecting the electronic coupling between the thiophene rings.

Molecular Electrostatic Potential and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

In this compound, the MEP would likely show a region of negative potential (red color) localized over the electron-rich thiophene rings, indicating their susceptibility to electrophilic attack. The hexyl group, being an electron-donating group, would further enhance the electron density on the adjacent thiophene ring. The phenyl group's effect would be more nuanced. Regions of positive potential (blue color) would be expected around the hydrogen atoms. Understanding the MEP is crucial for predicting intermolecular interactions and the self-assembly behavior of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules, such as absorption spectra and transition energies. nih.govcnr.it For conjugated molecules like this compound, the lowest energy electronic transitions are typically π-π* transitions.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of the absorption bands in the UV-Vis spectrum. nih.govunits.it The calculated spectrum for this compound would be expected to show a strong absorption band in the UV region, corresponding to the HOMO-LUMO transition. The position of this band is sensitive to the conformation of the molecule and the nature of the substituents. A more planar conformation generally leads to a lower energy absorption (a bathochromic or red shift).

Molecular Dynamics (MD) Simulations for Aggregation and Self-Assembly Prediction

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms and molecules. nih.gov For organic electronic materials, MD simulations are invaluable for predicting how individual molecules pack together in the solid state, a phenomenon known as self-assembly or aggregation. nih.govarxiv.org The arrangement of molecules in the solid state significantly impacts the bulk material's charge transport properties.

For this compound, MD simulations could be used to model the aggregation of multiple molecules in a simulation box, allowing for the prediction of the most stable packing arrangements. nih.gov The intermolecular interactions, including π-π stacking between the bithiophene backbones and van der Waals interactions between the hexyl and phenyl groups, would govern the self-assembly process. arxiv.org The simulations can provide insights into key parameters such as the distance and orientation between adjacent molecules, which are critical for efficient charge hopping.

Quantum Chemical Descriptors for Reactivity and Stability Assessments

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and stability. semanticscholar.org These descriptors are often calculated using DFT. semanticscholar.org

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is often approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It is often approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to a harder molecule. growingscience.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive. growingscience.com

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

By calculating these descriptors for this compound, one can gain quantitative insights into its chemical reactivity, stability, and potential behavior in chemical reactions.

Table 2: Quantum Chemical Descriptors

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | ≈ -EHOMO |

| Electron Affinity (A) | ≈ -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / η |

Theoretical Insights into Non-Linear Optical (NLO) Properties

As of the latest available scientific literature, there are no specific theoretical or computational investigations focused on the non-linear optical (NLO) properties of this compound.

While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict the NLO properties of organic chromophores, including various bithiophene derivatives, a dedicated study on this compound has not been published. nih.govrsc.orgacs.org Such studies typically calculate parameters like the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) to evaluate a molecule's potential for applications in photonics and optoelectronics. nih.govspringerprofessional.de

The investigation of NLO properties in similar bithiophene structures often involves analyzing the effects of different substituent groups on the electronic and optical response. rsc.orgnih.gov For instance, the introduction of electron-donating and electron-accepting groups can significantly influence the intramolecular charge transfer characteristics, which are crucial for enhancing NLO effects. nih.gov However, without specific computational data for this compound, any discussion on its NLO properties would be purely speculative.

Therefore, detailed research findings and data tables concerning the theoretical NLO properties of this specific compound cannot be provided at this time. Further research and computational analysis are required to elucidate the NLO characteristics of this compound.

Structure Property Relationships and Intermolecular Interactions in Bithiophene Systems

Influence of Alkyl and Phenyl Substituents on Molecular Planarity and Conjugation

The planarity of the bithiophene backbone is a critical factor governing the extent of π-conjugation, which in turn influences the electronic and optical properties of the material. The introduction of alkyl and phenyl substituents at the 5- and 5'-positions of the 2,2'-bithiophene (B32781) core has a significant impact on its molecular conformation.

The presence of different substituents can lead to a variety of preferred conformations. For instance, in some hexyl-substituted oligothiophenes, the terminal thiophene (B33073) rings have been observed to adopt a syn conformation in the crystal structure, a deviation from the more common anti conformation, driven by packing forces. uky.edu The specific substitution pattern is a fundamental factor controlling the resulting morphology and, consequently, the material's performance. uky.edu

Effects of Molecular Conformation on Electronic and Optical Behavior

The electronic and optical properties of 5-Hexyl-5'-phenyl-2,2'-bithiophene are directly tied to its molecular conformation. The degree of planarity within the bithiophene core and the orientation of the phenyl substituent affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

A more planar conformation enhances π-orbital overlap along the conjugated backbone, leading to a decrease in the HOMO-LUMO energy gap. pan.pl This reduction in the bandgap is typically observed as a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra. rsc.org Conversely, a twisted conformation, caused by steric hindrance between the substituents and the thiophene rings, disrupts conjugation, resulting in a larger HOMO-LUMO gap and a blue-shift in the optical spectra. rsc.org

Table 1: Illustrative Electronic and Optical Properties of Substituted Bithiophenes

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (nm) | Emission Max (nm) |

| 5,5'-Dibromo-2,2'-bithiophene | - | - | 4.20 | 292 | 392 |

| Boron-doped 5,5'-Dibromo-2,2'-bithiophene | - | - | 3.47 | 324 | 440 |

Note: This table provides data for a related bithiophene system to illustrate the effects of substitution on electronic and optical properties. Data for this compound was not specifically found. pan.pl

Intermolecular Interactions and Aggregation Phenomena

In the solid state, the arrangement of molecules with respect to one another is crucial for the performance of organic electronic devices. This molecular packing is governed by a variety of non-covalent intermolecular interactions.

π-stacking is a primary driving force in the solid-state assembly of aromatic and conjugated molecules like this compound. libretexts.org These interactions occur when the π-orbitals of adjacent aromatic rings overlap, leading to attractive forces. libretexts.org The phenyl rings and the bithiophene cores can engage in face-to-face π-π stacking, which is critical for efficient charge transport between molecules. nih.govresearchgate.net The distance between stacked rings is a key indicator of the strength of the interaction, with typical distances being around 3.5 Å. nih.gov The specific arrangement, such as cofacial or slipped-stack, influences the degree of electronic coupling between molecules. nih.gov The presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the strength of these π-stacking interactions. illinois.edu

The efficiency of charge transport in an organic semiconductor is highly dependent on the molecular packing in the solid state. rsc.org For charge to move through the material, it must hop between adjacent molecules. The rate of this hopping is influenced by both the distance between molecules and their relative orientation, which determines the electronic coupling (transfer integral). rsc.org

Close π-stacking distances generally lead to larger transfer integrals and, consequently, higher charge carrier mobility. rsc.org Different packing motifs, such as herringbone or slip-stack arrangements, result in different charge transport characteristics. nih.gov The flexible hexyl chains, while improving processability, can sometimes disrupt the ideal packing for charge transport if they introduce excessive steric hindrance. rsc.org However, in some cases, alkyl chains can lead to more favorable molecular orientations that enhance hole mobility. uky.edu Therefore, a delicate balance must be achieved between solubility and optimal solid-state packing to maximize charge transport properties.

Table 2: Representative Charge Mobility Values for Oligothiophene-based Materials

| Material System | Hole Mobility (cm²/V·s) | Packing Motif/Key Feature |

| Octathia researchgate.netcirculene thin-film | 9 x 10⁻³ | π-π stacking |

| Benzo[1,2-b:5,4-b']dithiophene derivative (unsubstituted) | 0.024 | Crystalline thin-film |

| Thiophene-phenylene copolymers (annealed TPT-T) | - | High degree of ordering |

| Thiophene-phenylene copolymers (annealed TPT-2T) | Lower than TPT-T | Helical conformation, more isotropic orientation |

Note: This table presents charge mobility data for various thiophene-based systems to provide context for the charge transport properties discussed. Specific mobility data for this compound was not available. rsc.orgrsc.orgnih.gov

Relationship between Solution-Phase and Solid-State Characteristics

The properties of this compound can differ significantly between the solution phase and the solid state. In solution, the molecule has greater conformational freedom. The bithiophene unit may adopt a more twisted conformation due to the absence of crystal packing forces, and intermolecular interactions are generally weaker and more transient. mdpi.orgnih.gov Spectroscopic studies in solution, such as UV-Vis and fluorescence spectroscopy, provide information about the intrinsic electronic properties of the isolated molecule.

In the solid state, the molecules are forced into specific packing arrangements by intermolecular forces. This can lead to a more planar conformation of the bithiophene core compared to in solution. uky.edu Aggregation phenomena, such as the formation of H- or J-aggregates, can occur in the solid state, which significantly alters the optical properties. nih.gov H-aggregates, characterized by a blue-shift in absorption compared to the solution spectrum, arise from parallel, face-to-face stacking, while J-aggregates, showing a red-shift, result from head-to-tail arrangements. The transition from a solvated, relatively isolated molecule to a packed solid structure is therefore accompanied by changes in conformation, electronic coupling, and ultimately, the material's functional properties.

Thin Film Morphological Control and Characterization of 5 Hexyl 5 Phenyl 2,2 Bithiophene Derivatives

Fabrication Techniques for Thin Films

The formation of high-quality thin films from 5-Hexyl-5'-phenyl-2,2'-bithiophene is a critical step in the development of its potential applications in organic electronics. The choice of deposition method significantly influences the molecular arrangement and the resulting film's electronic characteristics. Both solution-based and vacuum-based techniques are employed to create uniform and ordered layers of this material.

Solution Processing (Spin-Coating, Drop-Casting)

Solution processing methods offer a cost-effective and scalable approach to thin film fabrication. The presence of the hexyl chain in this compound enhances its solubility in common organic solvents, making it amenable to techniques like spin-coating and drop-casting.

Spin-coating is a widely used technique for producing uniform thin films over large areas. For thiophene (B33073) derivatives, the process typically involves dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and dispensing it onto a rotating substrate. The high rotational speed, often in the range of several thousand rpm, allows for the rapid evaporation of the solvent and the formation of a solid film. The final film thickness and morphology are dependent on parameters such as solution concentration, spin speed, and acceleration.

Drop-casting , a simpler solution-based method, involves depositing a droplet of the material's solution onto a substrate and allowing the solvent to evaporate at a controlled rate. This technique can lead to the formation of highly crystalline domains, although often with less uniformity compared to spin-coating. The slow evaporation rate in drop-casting can promote molecular self-assembly, which is beneficial for achieving a high degree of crystalline order within the film.

Vacuum Deposition Methods

Vacuum deposition represents a high-purity alternative for fabricating thin films of organic materials. This method involves the sublimation of the source material in a high-vacuum chamber, followed by its condensation onto a temperature-controlled substrate.

For oligothiophenes, vacuum deposition can lead to the formation of well-defined, highly ordered crystalline layers. The growth of these films can proceed in a layer-by-layer fashion, particularly in the initial stages, which can be monitored in real-time using techniques like grazing-incidence X-ray diffraction (GIXD). nih.gov The orientation of the molecules in the film—either standing up or lying flat on the substrate—is heavily influenced by the film-substrate interactions and the substrate temperature during deposition. nih.gov This control over molecular orientation is crucial for optimizing charge transport in devices like organic field-effect transistors.

Advanced Characterization of Film Microstructure and Nanomorphology

Atomic Force Microscopy (AFM) for Surface Topography and Domain Structure

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface morphology of organic semiconductor thin films at the nanoscale. It provides detailed information about surface roughness, grain size, and the presence of distinct crystalline domains.

In the context of oligothiophene derivatives, AFM studies have revealed how processing conditions affect the film's surface. For instance, thermal annealing can induce changes in the film morphology, leading to the formation of larger crystalline grains and a more ordered structure. springernature.com AFM can also be used to observe complex morphological features such as dewetting and the coexistence of different molecular packing arrangements within the film. springernature.com

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXD) for Crystalline Order and Orientation

X-ray diffraction (XRD) techniques are powerful for probing the crystalline structure of materials. For thin films, Grazing Incidence X-ray Diffraction (GIXD), also known as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), is particularly valuable. By directing the X-ray beam at a very shallow angle to the film surface, GIXD can provide detailed information about the molecular packing, orientation of crystalline domains, and lamellar spacing. springernature.com

Studies on related oligothiophenes have demonstrated that GIXD can identify different polymorphs and their stability at interfaces, which is a key factor for device optimization. springernature.com The technique allows for the determination of how molecules are oriented relative to the substrate, which is critical for understanding anisotropic charge transport. The ability to perform in-situ GIXD during film deposition offers real-time insights into the growth dynamics and the formation of transient structures. nih.gov

Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to obtain high-resolution images of the film's morphology over larger areas than typically scanned by AFM.

SEM provides information on the surface features and uniformity of the film. For thiophene-based thin films, SEM images can highlight differences in surface morphology arising from various fabrication methods, revealing features such as fibrous or flaky structures and their orientation.

Soft X-ray Microscopy (STXM) for Domain Orientation

The performance of organic semiconductor devices is intrinsically linked to the molecular arrangement within the active thin film. For complex materials like derivatives of this compound, which can form liquid crystalline phases, understanding the size, distribution, and orientation of ordered domains is critical. Soft X-ray Microscopy (STXM) is a powerful synchrotron-based technique that provides the necessary chemical sensitivity and spatial resolution to probe these characteristics.

STXM utilizes the near-edge X-ray absorption fine structure (NEXAFS) to generate contrast, allowing for the mapping of different chemical compositions and molecular orientations within a sample. By tuning the energy of the X-rays to specific elemental absorption edges (like the carbon K-edge), STXM can distinguish between the conjugated core and aliphatic side chains of the molecules. Furthermore, by using linearly polarized X-rays, the technique can determine the average orientation of the molecular orbitals within specific features of the film. This capability is invaluable for visualizing the orientation of crystalline domains or liquid crystalline textures relative to the substrate and to each other, which is a key determinant of charge transport anisotropy. While specific STXM studies on this compound are not prevalent in the literature, the technique is ideally suited for characterizing the complex, multi-domain morphologies expected in its thin films.

Influence of Processing Conditions on Film Morphology

The final morphology of a bithiophene thin film is not an intrinsic property of the material alone but is heavily influenced by the processing conditions used during its deposition. Key parameters include thermal annealing and the dynamics of solvent evaporation.

Thermal Annealing: For many conjugated polymers and small molecules, thermal annealing is a critical step to enhance crystallinity and improve device performance. For liquid crystalline materials such as the structurally related 5,5′-bis-(alkylphenyl)-2,2′-bithiophene systems, temperature control is even more crucial. rsc.orgresearchgate.net Annealing the film by heating it into a liquid crystalline phase and then cooling it slowly allows the molecules to self-organize over larger areas, forming well-defined, ordered domains. This process can reduce defects and improve the π-π stacking between adjacent molecules, which is essential for efficient charge transport. The specific temperatures and annealing times must be carefully optimized to achieve the desired mesophase without causing thermal degradation of the material. rsc.orgresearchgate.net

Solvent Evaporation: The choice of solvent and the rate of its evaporation during solution-based deposition techniques (like spin-coating) play a significant role in the initial film formation. Solvents with different boiling points and solubility characteristics for the bithiophene derivative can lead to vastly different film morphologies. For instance, slow solvent evaporation can provide more time for molecules to self-assemble into a thermodynamically favorable, ordered state. Conversely, rapid evaporation may trap the molecules in a more disordered, amorphous state. The interaction between the solvent and the bithiophene derivative influences the aggregation behavior in solution, which in turn dictates the structure of the final solid-state film.

Recent studies on various thiophene-based derivatives have demonstrated that spin-coating parameters, such as rotation speed and duration, directly affect film thickness, surface roughness, and molecular packing, all of which are critical to device function. nih.gov

Correlation between Film Morphology and Charge Carrier Transport Mechanisms

A direct and well-established correlation exists between the thin-film morphology of organic semiconductors and their charge transport properties. For materials like this compound derivatives, where ordered liquid crystalline phases can be formed, this relationship is particularly pronounced. rsc.orgresearchgate.net

The formation of large, well-ordered crystalline or liquid crystalline domains creates continuous pathways for charge carriers to move through the material, minimizing the number of grain boundaries or disordered regions that can act as traps. In these ordered domains, the bithiophene cores can adopt a planar conformation and pack closely, enhancing the electronic coupling (π-π overlap) between adjacent molecules. This strong intermolecular interaction facilitates efficient hopping of charge carriers, leading to higher mobility. rsc.orgresearchgate.net

Research on 5,5′-bis-(alkylpyridinyl)-2,2′-bithiophenes, which are close structural analogues of alkyl-phenyl bithiophenes, provides insight into these effects. Studies show that the molecular planarity and packing motifs, which are governed by the length of the alkyl chains and the processing conditions, have a pronounced effect on charge transport. rsc.orgresearchgate.net A preliminary study on these materials measured hole mobilities on the order of 1.5 x 10⁻⁴ cm² V⁻¹ s⁻¹ in an ordered smectic phase, demonstrating that the liquid crystalline structure supports charge transport. rsc.orgresearchgate.net The table below summarizes findings for these related derivatives, highlighting the impact of structure on mobility.

| Compound Family | Observed Phase | Hole Mobility (µh) | Key Morphological Factor |

| 5,5′-bis-(alkylpyridinyl)-2,2′-bithiophenes | Unidentified Smectic/Crystal Phase | ~1.5 x 10⁻⁴ cm² V⁻¹ s⁻¹ | Nearly planar aromatic core and defined packing motifs in the ordered phase facilitate charge transport. rsc.orgresearchgate.net |

In contrast, films with amorphous or poorly ordered structures exhibit significantly lower charge carrier mobilities. In such morphologies, the molecules are randomly oriented, leading to poor electronic overlap and a high density of charge-trapping sites. Therefore, processing methods that promote high degrees of molecular order and crystallinity are essential for optimizing the performance of electronic devices based on these materials.

Research on Applications of 5 Hexyl 5 Phenyl 2,2 Bithiophene and Its Bithiophene Analogues

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of modern organic electronics, functioning as switches and amplifiers in a variety of applications. yic-electronics.com The fundamental structure of an OFET consists of a semiconductor layer, an insulating layer, and three electrodes: the source, drain, and gate. wikipedia.orgunica.it The gate electrode, separated from the organic semiconductor by the insulator, controls the flow of charge carriers (holes or electrons) between the source and drain electrodes. yic-electronics.comwikipedia.org By applying a voltage to the gate, a conductive channel is formed at the semiconductor-insulator interface, allowing current to flow. yic-electronics.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor, which dictates how quickly charges can move through the material. aip.org

Carrier Mobility Studies in Bithiophene-Based OFETs

Bithiophene derivatives are a significant class of materials investigated for their charge transport properties in OFETs. The arrangement of the thiophene (B33073) rings and the nature of the substituent groups play a crucial role in determining the carrier mobility.

Studies on various bithiophene analogues have revealed a range of hole mobilities. For instance, 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes have shown hole mobilities of approximately 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net In another example, oligofluorene-thiophene derivatives, such as 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF), have achieved charge carrier mobilities as high as 0.12 cm² V⁻¹ s⁻¹. acs.org The introduction of dicyanomethylene groups to certain violanthrone (B7798473) derivatives with linear alkyl chains has led to a significant 60-fold improvement in hole mobility, reaching up to 1.07 × 10⁻² cm² V⁻¹ s⁻¹. beilstein-journals.org

The charge transport properties are also influenced by the molecular structure and packing. For example, a comparison between two oligothiophenes, 5,5″-diperfluorophenyl-2,2′:5′,2″:5″,2‴-quaterthiophene (DFPDT) and 5,5′-bis[1-[4-(thien-2-yl)perfluorophenyl]]-2,2′-dithiophene (BTFDT), showed that DFPDT exhibited n-type charge transport with a mobility of 0.43 cm²/(V s), while BTFDT displayed p-type behavior with a lower mobility of 0.004 cm²/(V s), highlighting the importance of the substitution position. acs.org

The table below summarizes the carrier mobilities of various bithiophene-based materials in OFETs.

Table 1: Carrier Mobility in Bithiophene-Based OFETs

| Compound/Material Class | Carrier Type | Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes | Hole | ~1.5 x 10⁻⁴ | rsc.org, researchgate.net |

| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) | Charge Carrier | ≤0.12 | acs.org |

| Dicyanomethylene-functionalised violanthrone with n-hexyl chains | Hole | 1.07 x 10⁻² | beilstein-journals.org |

| 5,5″-diperfluorophenyl-2,2′:5′,2″:5″,2‴-quaterthiophene (DFPDT) | n-type | 0.43 | acs.org |

| 5,5′-bis[1-[4-(thien-2-yl)perfluorophenyl]]-2,2′-dithiophene (BTFDT) | p-type | 0.004 | acs.org |

| Poly(3,3′″-didodecylquaterthiophene) (PQT-12) | Hole | >0.1 | aip.org |

| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) | Hole | >0.1 | aip.org |

Device Architectures and Operation Principles

OFETs can be fabricated in various architectures, with the most common being the bottom-gate, top-contact (BGTC) and bottom-gate, bottom-contact (BGBC) configurations. wikipedia.orgresearchgate.net In the BGTC structure, the source and drain electrodes are deposited on top of the organic semiconductor layer, while in the BGBC structure, they are patterned on the dielectric layer before the semiconductor deposition. researchgate.net The choice of architecture can influence device performance due to differences in charge injection and contact resistance.

The operation of an OFET is based on the modulation of the charge carrier density in the semiconductor channel by the gate voltage (VGS). yic-electronics.comunica.it When a suitable VGS is applied, it induces an accumulation of charge carriers (holes in p-type and electrons in n-type semiconductors) at the semiconductor-insulator interface, forming a conductive channel between the source and drain. yic-electronics.comunica.it A drain-source voltage (VDS) then drives the current (ID) through this channel. aip.org The transistor operates in two main regimes: the linear regime at low VDS, where ID is proportional to VDS, and the saturation regime at high VDS, where ID becomes independent of VDS and is primarily controlled by VGS. unica.it The field-effect mobility (μ) is a key parameter calculated from the transfer characteristics in the saturation regime. tcichemicals.com

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are devices that convert electricity into light through the process of electroluminescence. They are composed of one or more organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, into the organic layers. These charge carriers recombine in the emissive layer to form excitons, which then decay radiatively to produce light. beilstein-journals.orgbeilstein-archives.org

Electroluminescent Properties of Bithiophene Emitters

Bithiophene derivatives have been explored as emitter materials in OLEDs due to their tunable electronic and photophysical properties. The electroluminescent properties, such as emission color and efficiency, are highly dependent on the molecular structure of the bithiophene compound.

For example, a donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) linker, exhibits an emission maximum at 520 nm, corresponding to green light. beilstein-journals.orgbeilstein-archives.org This material demonstrates high fluorescence quantum yields of 86% in solution and 41% in the solid state. beilstein-journals.org Another multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, Th-BN, which uses a thiophene core, also produces green emission at 512 nm with a high luminous efficiency of 97%. rsc.org

In the deep blue region, dual-core chromophores combining anthracene (B1667546) and pyrene (B120774) with an oxazole (B20620) derivative have been developed. nih.gov These materials, AP-TPO and TPO-AP, show photoluminescence maxima at 433 nm and 443 nm in solution, respectively. nih.gov In fabricated OLED devices, they exhibit electroluminescence at 447 nm and 453 nm. nih.gov

The table below presents the electroluminescent properties of some bithiophene-based emitters.

Table 2: Electroluminescent Properties of Bithiophene-Based Emitters

| Emitter | Emission Max (nm) | Quantum Yield/Efficiency | Device Performance | Reference |

|---|---|---|---|---|

| DMB-TT-TPA | 520 | 86% (solution), 41% (solid-state) | EQE: 4.61%, Power Eff: 6.70 lm/W | beilstein-journals.org, beilstein-archives.org |

| Th-BN | 512 | 97% (luminous efficiency) | EQE: 34.6% | rsc.org |

| AP-TPO | 447 (EL) | 82% (PLQY in solution) | EQE: up to 4.26% | nih.gov |

| TPO-AP | 453 (EL) | 88% (PLQY in solution) | Current Eff: 5.49 cd/A | nih.gov |

Emitter Materials and Device Integration Strategies

The integration of bithiophene-based emitters into OLEDs involves careful consideration of the device architecture and material selection to optimize performance. A typical OLED structure consists of an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.

Solution processing is a common and cost-effective method for fabricating OLEDs with bithiophene emitters. beilstein-journals.orgbeilstein-archives.org For instance, the DMB-TT-TPA emitter was used in a solution-processed OLED, which resulted in a device with a low turn-on voltage of 2.9 V. beilstein-journals.org

The choice of host and dopant materials in the emissive layer is critical. In some cases, the bithiophene derivative can be used as a non-doped emitter. nih.gov For example, devices with AP-TPO and TPO-AP as the emitting layer were fabricated without a host material. nih.gov In other strategies, a TADF assistant dopant can be combined with a fluorescent emitter to create efficient OLEDs with high color purity through a process known as TADF Sensitized Fluorescence (TSF). researchgate.net

The development of materials with dual functionality, such as emitters with electron transport characteristics, is another strategy. nih.gov The introduction of an oxazole derivative into a dual-core chromophore aimed to combine emissive properties with electron transport capabilities. nih.gov

Organic Photovoltaic (OPV) Cells

Organic photovoltaic (OPV) cells, also known as organic solar cells, convert sunlight into electricity. They typically consist of a bulk heterojunction (BHJ) active layer containing a blend of an electron donor and an electron acceptor material sandwiched between two electrodes. The absorption of light by the active layer creates excitons, which then diffuse to the donor-acceptor interface and dissociate into free charge carriers. These carriers are then transported to and collected at the respective electrodes, generating a photocurrent.

Bithiophene-based materials have been extensively investigated for their potential in OPV devices, primarily as electron donor materials. For example, new bithiophene-extended electron acceptors based on an m-alkoxyphenyl-substituted IDIC with different end groups have been developed. nih.gov Inverted structure OPVs were fabricated using a PBDB-T:IDIC-based non-fullerene acceptor (NFA) and a BHJ system. nih.gov The device using IDT-BT-IC4F as an electron acceptor achieved a power conversion efficiency (PCE) of 3.37%, with a short-circuit current density (Jsc) of 8.31 mA/cm², an open-circuit voltage (Voc) of 0.86 V, and a fill factor (FF) of 47%. nih.gov

In another study, two new conjugated polymers, JC5 and JC6, consisting of 1,5-bis(2-hexyldecyloxy)naphthalene, thiophene, and benzothiadiazole groups were synthesized. spiedigitallibrary.org In photovoltaic devices, the bithiophene-containing polymer (JC6) showed a better efficiency of 0.6% compared to the single thiophene polymer (JC5) which only had an efficiency of 0.005%. spiedigitallibrary.org Furthermore, the ternary strategy, which involves adding a third component to the host binary system, has been shown to be an effective way to improve the performance of OPVs. rsc.org

The table below provides a summary of the performance of OPV cells incorporating bithiophene analogues.

Table 3: Performance of OPV Cells with Bithiophene Analogues

| Donor/Acceptor System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

|---|---|---|---|---|---|

| PBDB-T:IDT-BT-IC | 1.00 | 0.95 | 2.30 | 45 | nih.gov |

| PBDB-T:IDT-BT-IC4F | 3.37 | 0.86 | 8.31 | 47 | nih.gov |

| PBDB-T:IDT-BT-IC4Cl | 0.76 | 0.89 | 3.00 | 29 | nih.gov |

| JC5: researchgate.netPCBM | 0.005 | - | - | - | spiedigitallibrary.org |

| JC6: researchgate.netPCBM | 0.6 | - | - | - | spiedigitallibrary.org |

| P1: researchgate.netPCBM | 2.7 | - | - | - | |

| PDTSBTBTz:PC70BM | 3.82 | 0.72 | 8.68 | 61.1 | |

| PBDTBTBTz:PC70BM | 4.46 | 0.82 | 9.01 | 60.3 |

Donor/Acceptor Materials in Bulk Heterojunction Devices

In the realm of organic photovoltaics (OPVs), the design of donor and acceptor materials is crucial for achieving high power conversion efficiencies (PCE). Bithiophene derivatives are frequently employed as electron-donating components in bulk heterojunction (BHJ) solar cells due to their excellent charge transport properties and tunable electronic energy levels.

Studies on related donor-acceptor bithiophene compounds have shown that the nature of the substituents significantly impacts the electronic and optical properties. For instance, the introduction of electron-withdrawing groups can lower the HOMO/LUMO energy levels, which is a key strategy for optimizing the open-circuit voltage (Voc) of a solar cell. iipseries.org While the phenyl group is not strongly electron-withdrawing, its presence, in conjunction with the electron-donating hexyl group, allows for fine-tuning of the electronic structure.

The performance of bithiophene-based small molecules as donor materials in BHJ solar cells has been systematically investigated. For example, bithieno thiophene-based small molecules have been designed as donor candidates for organic solar cells, showing that modifications to the acceptor moiety can tune the optoelectronic and film morphological properties. acs.org In one study, two novel polymers with 4-alkyl-3,5-difluorophenyl substituted benzodithiophene as the donor unit were synthesized and achieved a power conversion efficiency of up to 8.24% without the need for processing additives or post-annealing treatments. nih.gov This highlights the potential of engineering the donor material for high-performance PSCs. nih.gov

The table below summarizes the performance of some donor-acceptor polymers based on substituted benzodithiophene in polymer solar cells.

| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

| PTFBDT-BZS | PC71BM | 0.89 | 12.67 | 0.73 | 8.24 |

| PTFBDT-BZO | PC71BM | 0.96 | 9.24 | 0.64 | 5.67 |

Table 1: Photovoltaic performance of PSCs based on PTFBDT-BZS and PTFBDT-BZO without any processing additive and post-annealing treatment. nih.gov

Charge Separation and Transport Mechanisms in OPV Active Layers

Efficient charge separation at the donor-acceptor interface and effective charge transport to the respective electrodes are fundamental processes for the operation of OPV devices. The morphology of the active layer, which consists of an interpenetrating network of the donor and acceptor materials, plays a critical role in these processes.

The asymmetrical substitution of 5-Hexyl-5'-phenyl-2,2'-bithiophene can influence the molecular packing and, consequently, the morphology of the blend film. The hexyl chains can promote solubility and may induce a more ordered packing, which is beneficial for charge transport. The phenyl group can contribute to π-π stacking interactions, further facilitating charge delocalization and transport. mtu.edu

Research on 5,5'-bis-(alkylphenyl)-2,2'-bithiophene liquid crystals, which are structurally similar to the target compound, has shown that the length of the alkyl chains has a pronounced effect on the molecular planarity and packing motifs. nih.gov This suggests that the interplay between the hexyl and phenyl groups in this compound could lead to unique self-assembly properties that are advantageous for OPV applications.

The table below presents hole mobility data for some bithiophene-based materials.

| Compound/Polymer | Hole Mobility (cm²/V·s) |

| 5,5′-bis-(5-nonylpyridin-2-yl)-2,2′-bithiophene | ~1.5 x 10⁻⁴ |

| 5,5′-bis-(5-decylpyridin-2-yl)-2,2′-bithiophene | ~1.5 x 10⁻⁴ |

| BDT(DBTOTTH)₂ | -5.51 eV (HOMO level) |

Table 2: Charge transport properties of selected bithiophene analogues. nih.govresearchgate.net

Sensing Applications (Chemical and Biosensors)

The sensitivity of the electronic and optical properties of conjugated polymers to their local environment makes them excellent candidates for chemical and biological sensors. Bithiophene-based materials have been explored for their potential in sensing applications due to their inherent fluorescence and electrochemical activity.

The introduction of a phenyl group into the bithiophene structure can enhance its photoluminescence properties, making it a promising candidate for fluorescence-based sensors. mtu.edu Changes in the fluorescence intensity or wavelength upon interaction with an analyte can be used for detection. For instance, bithiophene-based donor-π-acceptor compounds have been shown to exhibit aggregation-induced emission, a phenomenon that has been utilized for detecting hidden fingerprints. iipseries.orgnih.gov

Furthermore, the electrochemical properties of this compound can be exploited for the development of electrochemical sensors. The bithiophene unit can be electrochemically oxidized and reduced, and the presence of an analyte can modulate these electrochemical signals. The hexyl group can enhance the interaction of the sensor with hydrophobic analytes, while the phenyl group can provide specific binding sites through π-π interactions.

Conductive Polymers and Flexible Electronics

The development of conductive polymers has paved the way for the fabrication of flexible and stretchable electronic devices. Polythiophenes and their derivatives are among the most studied classes of conductive polymers due to their good conductivity, stability, and processability. nih.govmdpi.com

Polymers synthesized from this compound are expected to possess properties that are highly desirable for flexible electronics. The hexyl side chains would impart solubility and flexibility to the polymer backbone, allowing for its deposition from solution onto flexible substrates. The conjugated bithiophene-phenyl structure would provide the necessary charge transport pathways for electrical conductivity.

Electrochemical polymerization is a common method for synthesizing conductive polymer films directly onto electrode surfaces. iipseries.org This technique allows for precise control over the film thickness and morphology. It is anticipated that this compound could be readily electropolymerized to form conductive films.

The combination of conductivity and flexibility makes these materials suitable for a wide range of applications, including flexible displays, wearable sensors, and printable electronic circuits. The ability to tune the properties of the polymer by modifying the substituents on the bithiophene core offers a versatile platform for designing materials with specific functionalities for advanced electronic devices. mtu.edumdpi.com

Future Research Directions and Outlook

Design Principles for Tunable Optoelectronic Properties of Unsymmetrical Bithiophenes

The ability to precisely control the optoelectronic properties of unsymmetrical bithiophenes is fundamental to their application in next-generation organic electronics. Future research will likely focus on several key design principles to achieve this tunability. The introduction of asymmetry, particularly through the unsymmetrical fusion of thiophenes, has been shown to result in improved stability, good solubility, and unique electronic characteristics, including ambipolar transport properties. rsc.org

One critical area of investigation is the strategic functionalization of the bithiophene core. The nature and position of substituent groups can profoundly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the material's band gap, absorption, and emission spectra. For instance, the incorporation of electron-donating groups (like alkyl chains) and electron-withdrawing groups (such as cyano or carbonyl functionalities) at the 5 and 5' positions can create push-pull systems with tailored intramolecular charge transfer characteristics. researchgate.net This approach allows for the systematic tuning of the material's color and emission properties.

Another important design principle is the control over the planarity of the bithiophene backbone. The torsion angle between the two thiophene (B33073) rings directly impacts the extent of π-conjugation. Strategies to enforce a more planar conformation, such as the introduction of intramolecular locks or the use of specific side chains, can lead to enhanced electronic delocalization and improved charge transport. nih.gov Conversely, designing molecules with a controllably twisted backbone can be advantageous for certain applications, such as in materials exhibiting thermally activated delayed fluorescence (TADF).

Furthermore, extending the π-conjugated system by incorporating additional aromatic units, such as phenyl or pyridinyl groups, offers another avenue for property modulation. rsc.orgmdpi.com The choice of the appended aromatic system can influence not only the electronic properties but also the intermolecular packing in the solid state, which is crucial for efficient charge transport. rsc.orgmdpi.com Theoretical modeling and density functional theory (DFT) calculations will continue to be indispensable tools for predicting the effects of these design modifications and for guiding the synthesis of new materials with desired optoelectronic properties. rsc.org

Advanced Materials Engineering for Enhanced Functionality and Novel Architectures

Moving beyond the molecular design, advanced materials engineering will be crucial for unlocking the full potential of unsymmetrical bithiophenes. A significant area of future research will involve the development of novel synthetic methodologies to create more complex and functional architectures. While traditional cross-coupling reactions like Suzuki and Stille couplings are workhorses in this field, the development of more efficient and atom-economical synthetic routes will be essential for large-scale production. nih.govacs.org

The self-assembly of unsymmetrical bithiophenes into well-defined nanostructures is another promising research direction. By carefully designing the molecular structure, it is possible to program the molecules to self-organize into specific morphologies, such as nanofibers, nanowires, or crystalline domains. These ordered structures can significantly enhance charge transport and other collective properties. The interplay between molecular design and processing conditions (e.g., solvent choice, annealing temperature) to control this self-assembly will be a key area of investigation.

Furthermore, the integration of unsymmetrical bithiophenes into more complex material systems, such as copolymers and blends, offers a pathway to multifunctional materials. For example, copolymerizing unsymmetrical bithiophene units with other electronically active monomers can lead to polymers with a combination of desirable properties, such as high charge carrier mobility and good processability. acs.org The development of polymer semiconductors with bithiophene units has already shown promise in improving charge transport properties. acs.org

The creation of supramolecular architectures through non-covalent interactions, such as hydrogen bonding or host-guest chemistry, represents another frontier. These approaches can be used to create dynamic and responsive materials where the electronic properties can be modulated by external stimuli.

Integration into Emerging Organic Electronic Technologies and Beyond

The unique properties of unsymmetrical bithiophenes make them attractive candidates for a wide range of emerging organic electronic technologies. In the realm of organic photovoltaics (OPVs), their tunable absorption spectra and energy levels make them suitable as either donor or acceptor materials in the active layer of solar cells. mdpi.comnih.gov Future work will focus on designing unsymmetrical bithiophenes that can absorb a broader range of the solar spectrum and facilitate efficient charge separation and transport, ultimately leading to higher power conversion efficiencies. mdpi.comnih.gov

In the field of organic field-effect transistors (OFETs), the potential for high charge carrier mobility and good environmental stability makes unsymmetrical bithiophenes promising as the active semiconductor layer. rsc.orgresearchgate.net Research will aim to optimize the molecular packing and film morphology to maximize device performance. The development of flexible and transparent OFETs based on these materials could enable applications in wearable electronics and smart displays. numberanalytics.com

Beyond these more established applications, the tunable fluorescence of unsymmetrical bithiophenes opens up possibilities in organic light-emitting diodes (OLEDs) and sensors. rsc.org By designing molecules with high photoluminescence quantum yields and specific emission colors, it may be possible to create efficient and vibrant displays. rsc.org Their sensitivity to their chemical environment also makes them promising for use in chemical and biological sensors.

Looking further ahead, the integration of unsymmetrical bithiophenes into nascent technologies such as neuromorphic computing and bioelectronics represents an exciting long-term vision. The ability to control their electronic properties with a high degree of precision could allow for the creation of materials that can mimic the function of biological synapses or interface seamlessly with biological systems. The continued development of new organic materials with improved properties, coupled with advancements in fabrication techniques, will be key to realizing these future applications. numberanalytics.comfrontiersin.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-hexyl-5'-phenyl-2,2'-bithiophene, and how is regioselectivity achieved during alkylation?

- Methodological Answer : The synthesis typically involves sequential functionalization of the bithiophene core. For example, alkylation at the 5-position can be achieved via lithiation (using n-BuLi) followed by reaction with 1-bromohexane at −78°C, as demonstrated in analogous bithiophene systems . Regioselectivity is ensured by exploiting the acidity of specific α-positions adjacent to sulfur atoms, which are more reactive toward deprotonation and subsequent alkylation. Post-alkylation, bromination (e.g., using NBS in DMF) or cross-coupling (Sonogashira or Suzuki) introduces the phenyl group at the 5'-position .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The hexyl chain protons appear as a triplet (δ ~2.77 ppm, J = 7.6 Hz) and a multiplet for the methylene groups (δ 1.2–1.4 ppm), while aromatic protons of the bithiophene and phenyl groups are observed as distinct doublets in the δ 6.6–7.1 ppm range . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups. Thin-layer chromatography (TLC) monitors reaction progress, with silica gel column chromatography used for purification .

Advanced Research Questions

Q. How do the hexyl and phenyl substituents influence the electronic and optical properties of the bithiophene core?

- Methodological Answer : The hexyl chain enhances solubility and reduces aggregation in solution-processed applications, while the phenyl group introduces steric effects and modulates π-conjugation. Cyclic voltammetry (CV) reveals oxidation/reduction potentials to estimate HOMO/LUMO levels. UV-Vis spectroscopy shows bathochromic shifts in absorption maxima due to extended conjugation. Computational studies (DFT or MP2) quantify substituent effects on charge distribution and hyperpolarizability, critical for nonlinear optical (NLO) applications .

Q. What mechanistic insights explain the regioselectivity of formylation or cross-coupling reactions on this compound?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., Vilsmeier-Haack formylation) depends on electron-rich regions. The N,N-dialkylamino group (if present) directs formylation to the 4-position, while lithiation at the 5'-position (due to sulfur's inductive effect) enables functionalization via organometallic intermediates . For cross-coupling, the phenyl group sterically hinders certain positions, favoring reactions at less hindered sites. Kinetic studies and NMR monitoring of intermediates clarify competing pathways .

Q. How can computational methods predict the conformational stability and NLO properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and compare anti-gauche/syn-gauche conformers. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra and first-order hyperpolarizabilities (β), correlating with experimental second-harmonic generation (SHG) data. Solvent effects are modeled using polarizable continuum models (PCM). These methods identify substituent-driven torsional angles (e.g., ~30° twist due to steric hindrance) that disrupt conjugation and reduce NLO efficiency .

Q. What strategies resolve contradictions in spectroscopic data for substituted bithiophenes?

- Methodological Answer : Discrepancies in NMR or UV-Vis data may arise from solvent polarity, aggregation, or impurities. For example, proton exchange in DMF can broaden NMR peaks, necessitating deuterated chloroform or THF. X-ray crystallography provides definitive structural validation, while variable-temperature NMR identifies dynamic processes (e.g., rotamers). Comparative studies with model compounds (e.g., unsubstituted 2,2'-bithiophene) isolate substituent effects .

Application-Oriented Research Questions

Q. How is this compound incorporated into conjugated polymers for organic electronics?

- Methodological Answer : The compound serves as a monomer in direct (hetero)arylation polymerization (DHAP), where its α-C–H bonds undergo palladium-catalyzed coupling. Polymerization kinetics are monitored via gel permeation chromatography (GPC), with DFT calculations predicting favorable C–H activation at the α-position due to charge delocalization. The resulting polymers are characterized by grazing-incidence X-ray scattering (GIWAXS) to assess crystallinity and charge transport properties .

Q. What role does this compound play in designing solvatochromic dyes or photocatalysts?

- Methodological Answer : The electron-donating hexyl and phenyl groups enhance intramolecular charge transfer (ICT), making the compound suitable as a solvatochromic probe. Solvent polarity studies correlate emission shifts with Lippert-Mataga plots. As a photocatalyst, its redox potentials (determined via CV) must straddle substrate energy levels. Transient absorption spectroscopy measures excited-state lifetimes, optimizing photocatalytic trifluoromethylation or cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.